molecular formula C14H19N3OS B1415699 6-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine CAS No. 1105189-17-0

6-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Cat. No. B1415699
M. Wt: 277.39 g/mol
InChI Key: CEJWRWIDUJIPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, also known as BMB-4, is a small molecule that has been of interest to researchers due to its potential use in cancer treatment. BMB-4 has been found to inhibit the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of many proteins that are important for cancer cell survival.

Scientific Research Applications

Structural and Spectral Analysis

6-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, as a benzothiazole derivative, demonstrates interesting structural properties. A study on a similar compound, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, revealed its crystal structure and interactions. The compound forms a bridge between molecules of 2-mercapto benzothiazole and morpholine, and the morpholine ring adopts a chair conformation. This study helps in understanding the structural configurations and interactions of such compounds (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).

Reaction with Amines

Research on reactions involving benzothiazoles and amines, such as morpholine, provides insights into chemical processes. In one study, the reaction of 6-methyl-2-methylthio-3-(2-thioxo-1,3,4-oxadiazol-5-yl)methyl-4(3H)-pyrimidinone with amines was investigated. This research highlighted the reactivity and potential pathways for the synthesis of new compounds (Yakubkene & Vainilavichyus, 1998).

Norepinephrine Inhibitors

In the field of medicinal chemistry, derivatives of benzothiazoles have been studied for their potential as norepinephrine inhibitors. A study focused on the identification of a new series of 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides that showed potency and selectivity as inhibitors of the norepinephrine transporter. This research is significant for the development of new therapeutic agents (O'Neill et al., 2011).

Synthesis and Biological Activities

The synthesis and biological evaluation of benzothiazole derivatives have been a significant area of research. Compounds such as N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines have been synthesized and characterized for their antibacterial and entomological activities. Such studies contribute to the development of new biologically active molecules (Chaudhary et al., 2011).

properties

IUPAC Name

6-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-11-2-3-12-13(10-11)19-14(16-12)15-4-5-17-6-8-18-9-7-17/h2-3,10H,4-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJWRWIDUJIPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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